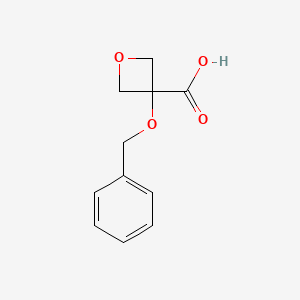

3-(Benzyloxy)oxetane-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-phenylmethoxyoxetane-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c12-10(13)11(7-14-8-11)15-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUTIFSCHTNYVFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(C(=O)O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Benzyloxy Oxetane 3 Carboxylic Acid and Its Derivatives

Strategies for Oxetane (B1205548) Ring Construction

The construction of the strained four-membered oxetane ring is a primary challenge in the synthesis of these compounds. The inherent ring strain makes cyclization kinetically less favorable compared to the formation of five- or six-membered rings. acs.org Consequently, synthetic strategies typically rely on powerful intramolecular reactions.

The most prevalent method for forming the oxetane ring is through intramolecular C–O bond formation, commonly achieved via the Williamson ether synthesis. acs.orgbeilstein-journals.org This approach involves the cyclization of a 1,3-diol derivative where one hydroxyl group is converted into a good leaving group (e.g., a tosylate or halide), and the other acts as a nucleophile under basic conditions. acs.org

Key aspects of this strategy include:

Precursor Synthesis : The reaction starts from a suitably substituted 1,3-diol.

Activation : One of the hydroxyl groups is selectively activated, for instance, by tosylation.

Cyclization : A base is used to deprotonate the remaining hydroxyl group, which then displaces the leaving group in an intramolecular SN2 reaction to form the oxetane ring. acs.org

Yields for the Williamson etherification step in the synthesis of various 3,3-disubstituted oxetanes have been reported to be between 59% and 87%. acs.org However, the reaction can be substrate-dependent, and undesirable side reactions, such as Grob fragmentation, may occur. acs.org An alternative C-C bond-forming cyclization strategy has also been developed, which can be effective for creating the oxetane ring with specific substituents. nih.govmagtech.com.cn

Table 1: Examples of Intramolecular Cyclization for Oxetane Synthesis

| Precursor Type | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Substituted 1,3-diol | 1. TsCl, Pyridine; 2. Base (e.g., NaH) | 3,3-disubstituted oxetane | acs.org |

| Malonate-derived diol | 1. Tosylation; 2. Base-mediated cyclization | 3,3-disubstituted oxetane | acs.org |

3,3-Disubstituted oxetanes are crucial motifs in medicinal chemistry, often used as replacements for gem-dimethyl groups or carbonyls to improve physicochemical properties like solubility and metabolic stability. acs.orgnih.gov The synthesis of these scaffolds provides the necessary framework upon which the benzyloxy and carboxylic acid groups can be installed.

Several general pathways to 3,3-disubstituted oxetanes have been established:

From Substituted Malonates : A common route begins with substituted dimethyl malonates. The process involves installing a protected hydroxymethyl group, followed by a double ester reduction to yield a 1,3-diol. This diol then undergoes an intramolecular Williamson etherification as described previously. acs.org

From Oxetan-3-one : Commercially available oxetan-3-one serves as a versatile starting material. chemrxiv.org It can undergo various reactions at the carbonyl group, such as Strecker synthesis to introduce cyano and amino groups, which can then be further manipulated to create diverse 3,3-disubstituted patterns. chemrxiv.org

Catalytic Friedel-Crafts Reaction : 3-Aryl-3-hydroxyoxetanes can be synthesized via a catalytic Friedel-Crafts reaction, providing a direct route to scaffolds containing an aryl group at the C3 position. acs.org

These methods allow for the preparation of oxetane building blocks with hydroxy, amino, and carboxylic acid residues suitable for further functionalization. acs.orgresearchgate.net

Installation of the Benzyloxy Moiety

Once the 3,3-disubstituted oxetane core is established with a suitable functional handle, such as a hydroxyl group, the benzyloxy moiety can be introduced.

The direct installation of the benzyloxy group onto a pre-formed oxetane ring is typically achieved via an etherification reaction. This involves the alkylation of a 3-hydroxyoxetane derivative with a benzyl (B1604629) halide. The reaction is generally performed under basic conditions to deprotonate the hydroxyl group, enhancing its nucleophilicity.

Table 2: General Conditions for C3-Etherification

| Substrate | Reagent | Base | Solvent | Typical Conditions |

|---|

The stability of the oxetane ring under these basic conditions is a key consideration, but it is generally tolerant to reagents like NaH or t-BuOK used for alkylating hydroxyl groups. chemrxiv.org

An alternative strategy involves incorporating the benzyloxy group into the acyclic precursor before the oxetane ring is formed. This approach avoids subjecting the potentially sensitive oxetane ring to the conditions of etherification.

A synthetic route reported by Vigo et al. demonstrates this principle for a related structure. A three-step route starting from a diol (diol 57) proceeds via a cyclic carbonate intermediate to afford a 3-benzyloxetane. acs.orgresearchgate.net This method proved successful where direct cyclization strategies had failed. acs.org This precursor-based approach allows for the strategic placement of the benzyloxy group early in the synthesis, followed by the construction of the oxetane ring and subsequent formation of the carboxylic acid.

Formation of the Carboxylic Acid Functional Group

The final key step is the formation of the carboxylic acid at the C3 position. This is most commonly achieved through the oxidation of a primary alcohol (a hydroxymethyl group). The oxetane ring is generally stable under various oxidative conditions, though care must be taken with strongly acidic media, which can promote ring-opening. chemrxiv.org

Several methods have been successfully employed:

Catalytic Oxidation : A one-step process for preparing oxetane-3-carboxylic acids involves the direct oxidation of 3-hydroxymethyl-oxetanes. google.comgoogle.com This reaction can be performed with an oxygen-containing gas in an aqueous alkaline medium using a palladium and/or platinum catalyst. google.com

TEMPO/PIDA Oxidation : The use of (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) in combination with a co-oxidant like Phenyliodine diacetate (PIDA) is a well-established method for converting primary alcohols to carboxylic acids. chemrxiv.org

Potassium Permanganate (KMnO₄) : For less reactive substrates, the robust oxidizing agent KMnO₄ can be used to form the carboxylic acid without causing decomposition of the oxetane ring. chemrxiv.org

Oxidative Cleavage : An innovative two-step synthesis for 3-aryl-oxetane-3-carboxylic acids has been developed. beilstein-journals.orgacs.org This method involves a catalytic Friedel-Crafts reaction to install a furan ring at the C3 position, followed by a mild, selective oxidative cleavage of the furan ring using RuCl₃/NaIO₄ to reveal the carboxylic acid. acs.org

The choice of method depends on the other functional groups present in the molecule. For instance, after oxidation, the resulting carboxylic acid can be converted to an ester under basic conditions to avoid acid-catalyzed ring-opening. chemrxiv.org

Oxidation Reactions of Corresponding Alcohol or Aldehyde Precursors

A common and effective method for preparing 3-(benzyloxy)oxetane-3-carboxylic acid involves the oxidation of a corresponding primary alcohol, 3-(benzyloxy)-3-(hydroxymethyl)oxetane, or an aldehyde, 3-(benzyloxy)oxetane-3-carbaldehyde. The choice of oxidant and reaction conditions is crucial to ensure the integrity of the strained oxetane ring, which can be susceptible to ring-opening under harsh conditions chemrxiv.org.

The oxidation can proceed in a single step from the alcohol or via a two-step process involving the intermediate aldehyde. The direct oxidation of less reactive α-alkyl-substituted hydroxymethyl oxetanes to the corresponding carboxylic acid has been successfully achieved using strong oxidizing agents like potassium permanganate (KMnO4) without decomposition of the oxetane ring chemrxiv.org. For substrates with more sensitive functional groups, milder, more specific reagents are preferred. Radical oxidation pathways, for instance using TEMPO with PhI(OAc)2 (PIDA), have also been employed, although this method can sometimes lead to partial decomposition depending on the substrate chemrxiv.org.

Alternatively, a two-step approach provides more control. The primary alcohol can first be oxidized to the aldehyde. Reagents like pyridinium dichromate (PDC) are effective for this transformation, yielding a crude oxetane-3-carbaldehyde that can be used in the subsequent step without extensive purification researchgate.net. Other reagents suitable for oxidizing hydroxymethyl-substituted oxetanes to aldehydes include the Dess-Martin periodinane (DMP) or chromium(VI) reagents chemrxiv.org. The resulting aldehyde is then further oxidized to the carboxylic acid.

A patented process describes the oxidation of 3-hydroxymethyl-oxetanes in an aqueous alkaline medium using oxygen or oxygen-containing gases with a palladium and/or platinum catalyst google.com. This method is presented as a direct, one-step reaction to produce oxetane-3-carboxylic acids google.com.

| Precursor | Oxidizing Agent/System | Product | Key Considerations | Reference |

|---|---|---|---|---|

| 3-(Benzyloxy)-3-(hydroxymethyl)oxetane | Potassium Permanganate (KMnO4) | This compound | Robust conditions, suitable for less reactive substrates. | chemrxiv.org |

| 3-(Benzyloxy)-3-(hydroxymethyl)oxetane | TEMPO/PIDA | This compound | Radical pathway; potential for partial decomposition. | chemrxiv.org |

| 3-(Benzyloxy)-3-(hydroxymethyl)oxetane | O2, Pd and/or Pt catalyst | This compound | Aqueous alkaline medium; potentially greener one-step process. | google.com |

| 3-(Benzyloxy)-3-(hydroxymethyl)oxetane ➔ 3-(Benzyloxy)oxetane-3-carbaldehyde | Pyridinium Dichromate (PDC) or Dess-Martin Periodinane (DMP) | Intermediate Aldehyde | Part of a two-step synthesis; offers controlled oxidation. | chemrxiv.orgresearchgate.net |

Carboxylation Strategies

Carboxylation strategies involve the introduction of a carboxylic acid group, or a precursor, directly onto the 3-position of an oxetane ring. One such method involves the use of organometallic intermediates. For instance, a 3-bromooxetane derivative can be treated with a strong base like tert-butyllithium (tBuLi) at low temperatures to generate a lithiated intermediate. This nucleophilic species can then react with carbon dioxide (in the form of dry ice) to form the corresponding lithium carboxylate salt. Subsequent careful acidification yields the desired carboxylic acid acs.org. This approach is particularly useful for creating the C-COOH bond at a pre-functionalized carbon center.

It is important to note that while photoredox catalysis has been explored for the decarboxylative functionalization of 3-aryl-3-carboxylic acid oxetanes, this highlights the stability and accessibility of the carboxylic acid precursors for further synthetic transformations acs.orgchemrxiv.org. The reverse reaction, carboxylation, remains a fundamental strategy for their initial synthesis.

Stereoselective Synthesis of Chiral Oxetane-3-carboxylic Acids

The development of stereoselective methods for the synthesis of chiral oxetanes is of significant interest due to their application in medicinal chemistry. One approach to obtaining chiral oxetanes involves the use of chiral catalysts in cycloaddition reactions. For example, chiral, stable oxetene derivatives have been synthesized with high enantiomeric excess (ee) through a formal [2+2] cycloaddition of alkynylsilanes with aldehydes, mediated by a chiral BINAP–Pd complex. These oxetene products can subsequently be reduced, for instance with palladium on carbon (Pd/C) and hydrogen, to yield the corresponding saturated chiral oxetane acs.org. While this specific example does not directly yield a carboxylic acid, the incorporation of a precursor functional group on the alkyne or aldehyde starting material could provide a route to chiral oxetane-3-carboxylic acids.

Stereocontrolled synthesis of substituted oxetanes has also been achieved starting from acyclic 1,3-diols. By controlling the stereochemistry of the diol, specific stereoisomers of the resulting oxetane can be targeted through intramolecular cyclization acs.org. Applying this logic, the synthesis of an enantiomerically pure diol precursor containing a protected carboxyl group or a group that can be converted to a carboxyl group would enable the synthesis of chiral this compound.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical processes that are environmentally benign, reducing waste and hazardous substance use wjpmr.comresearchgate.net. These principles can be applied to the synthesis of this compound.

One of the most relevant green approaches is the use of catalytic oxidation methods instead of stoichiometric reagents, which generate significant waste researchgate.net. The previously mentioned method of oxidizing 3-hydroxymethyl-oxetanes using molecular oxygen as the terminal oxidant with a reusable platinum or palladium catalyst is a prime example of a greener alternative google.com. This process, conducted in an aqueous medium, avoids the use of hazardous organic solvents and heavy metal oxidants google.com.

Further green considerations include:

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product researchgate.net.

Use of Safer Solvents : Replacing hazardous solvents like dichloromethane with more environmentally friendly alternatives such as dimethyl carbonate or conducting reactions in water semanticscholar.org.

Energy Efficiency : Employing methods that can be conducted at ambient temperature and pressure to reduce energy consumption. Catalytic processes often allow for milder reaction conditions wjpmr.com.

By integrating these approaches, such as catalytic air oxidation in aqueous media, the synthesis of this compound can be made more sustainable and environmentally responsible jddhs.comepa.gov.

Reactivity and Chemical Transformations of 3 Benzyloxy Oxetane 3 Carboxylic Acid

Oxetane (B1205548) Ring-Opening Reactions

The four-membered oxetane ring possesses significant ring strain, which, while less than that of an epoxide, is a primary driver for its reactivity. rsc.org Ring-opening reactions typically proceed via activation by Lewis or Brønsted acids, which makes the ring susceptible to nucleophilic attack. beilstein-journals.org

The ring-opening of 3-substituted oxetanes with nucleophiles is a powerful method for generating highly functionalized, three-carbon building blocks. rsc.orgrsc.org These reactions often proceed through a desymmetrization process, converting the prochiral starting material into a chiral product bearing a quaternary stereocenter. rsc.org For the reaction to occur, the oxetane oxygen is typically activated by a Lewis or Brønsted acid, facilitating the nucleophilic attack at one of the ring carbons. rsc.org

While progress in the asymmetric nucleophilic opening of 3-substituted oxetanes has been noted, it remains a challenging field. rsc.org Various nucleophiles, including organolithium reagents and mercaptans, have been successfully employed in the ring-opening of related 3-substituted oxetanes. acs.org For instance, the use of halogen nucleophiles in the presence of a catalyst can achieve asymmetric ring-opening to produce chiral 2-substituted-3-halopropanols. google.com

Oxetanes are particularly susceptible to ring-opening under acidic conditions. digitellinc.com The mechanism is analogous to the acid-catalyzed opening of other cyclic ethers like epoxides, involving initial protonation of the ring oxygen to form a more reactive oxonium ion. masterorganicchemistry.com This activation enhances the electrophilicity of the ring carbons, priming them for nucleophilic attack.

A notable characteristic of many oxetane-3-carboxylic acids is their inherent instability, leading to spontaneous isomerization into lactones, often without the need for an external catalyst. acs.orgnih.gov This process can occur even during storage at room temperature or upon gentle heating. acs.org The transformation is believed to proceed via an intramolecular acid-catalyzed ring-opening, where the molecule's own carboxylic acid group protonates the oxetane oxygen. The subsequent intramolecular attack by the carboxylate oxygen leads to the formation of a more stable five- or six-membered lactone. acs.org This innate tendency for isomerization highlights the delicate balance of reactivity within the molecule.

Reactions of the Carboxylic Acid Functionality

The carboxylic acid group is a versatile handle for a wide array of chemical derivatizations, including conversion to more reactive acyl species or complete removal through decarboxylation.

The carboxylic acid moiety of 3-(benzyloxy)oxetane-3-carboxylic acid can be readily converted into a variety of derivatives using standard synthetic protocols.

Esters: Esterification can be achieved through methods like the Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. libretexts.org

Amides: Amide bond formation typically requires activation of the carboxylic acid to overcome the propensity of amines to act as bases, which would deprotonate the carboxylic acid to form an unreactive carboxylate. libretexts.org Common activating agents include carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which facilitate coupling with a primary or secondary amine. libretexts.org

Acid Chlorides: The transformation to the more reactive acid chloride derivative can be accomplished by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org For oxetane-3-carboxylic acids specifically, reaction with thionyl chloride, often with a catalytic amount of dimethylformamide, has been shown to effectively produce the corresponding oxetane-3-carbonyl chloride. google.com This intermediate is highly valuable for subsequent reactions with a wide range of nucleophiles.

Recent advances in synthetic methodology have enabled the use of the carboxylic acid group as a traceless activating group for carbon-carbon bond formation. One prominent example is the visible light photoredox-catalyzed decarboxylative alkylation. nih.govnih.gov In this process, 3-aryl-oxetane-3-carboxylic acids, a class to which the title compound belongs, serve as precursors to tertiary benzylic radicals. nih.gov

The proposed mechanism involves the deprotonation of the carboxylic acid, followed by a single-electron transfer to an excited photoredox catalyst. nih.gov The resulting carboxyl radical undergoes rapid decarboxylation (loss of CO₂) to generate a tertiary radical centered at the 3-position of the oxetane ring. This radical can then engage in further reactions, such as conjugate additions to Michael acceptors, to form new C-C bonds. beilstein-journals.orgnih.gov This strategy provides a modern and mild approach to functionalizing the 3-position of the oxetane ring. beilstein-journals.org

Transformations Involving the Benzyloxy Protecting Group

The benzyloxy group serves as a common protecting group for the hydroxyl functionality. Its removal, or deprotection, is a key step in many synthetic sequences to unmask the free alcohol.

The most prevalent method for cleaving a benzyl (B1604629) ether is through catalytic hydrogenation. organic-chemistry.org This reaction is typically carried out using a palladium catalyst (e.g., palladium on carbon, Pd/C) under an atmosphere of hydrogen gas (H₂). organic-chemistry.org The reaction is generally clean and high-yielding, producing the deprotected alcohol and toluene (B28343) as the sole byproduct. For substrates containing other functional groups sensitive to reduction, hydrogen transfer reagents like 1,4-cyclohexadiene (B1204751) can be used as the hydrogen source in place of H₂ gas. organic-chemistry.org

While effective, catalytic hydrogenation is not suitable for molecules containing other reducible groups, such as alkenes or alkynes. In such cases, alternative methods for benzyl ether cleavage include the use of strong acids or oxidative conditions, although these are often harsher and less selective. organic-chemistry.org

Summary of Transformations

| Transformation Type | Key Reagents/Conditions | Product Class |

|---|---|---|

| Nucleophilic Ring-Opening | Nucleophile (e.g., RLi, RSH), Lewis/Brønsted Acid | Functionalized 1,3-diols |

| Acid-Catalyzed Isomerization | Heat or Acid Catalyst | Lactones |

| Esterification | Alcohol (R'-OH), Acid Catalyst | Oxetane Esters |

| Amidation | Amine (R'-NH₂), Coupling Agent (e.g., DCC, EDC) | Oxetane Amides |

| Acid Chloride Formation | Thionyl Chloride (SOCl₂) | Oxetane Acid Chlorides |

| Decarboxylative Alkylation | Visible Light, Photoredox Catalyst, Michael Acceptor | 3-Alkyl-3-benzyloxyoxetanes |

| Benzyloxy Group Deprotection | H₂, Palladium on Carbon (Pd/C) | 3-Hydroxyoxetane-3-carboxylic acid |

Deprotection Strategies for the Benzyl Ether

The benzyl ether in this compound serves as a protecting group for the hydroxyl functionality. Its removal is a key step in many synthetic sequences. Common strategies for debenzylation include catalytic hydrogenation and transfer hydrogenation.

Catalytic Hydrogenation: This is a standard method for benzyl ether cleavage, typically employing a palladium catalyst on a carbon support (Pd/C) and hydrogen gas (H₂). jk-sci.com The reaction proceeds via oxidative addition of the benzyl ether to the Pd(0) catalyst, followed by hydrogenolysis to release the deprotected alcohol and toluene. jk-sci.com This method is generally efficient but can be limited by the sensitivity of other functional groups within the molecule to hydrogenation conditions. acsgcipr.org

Catalytic Transfer Hydrogenation: An alternative to using hydrogen gas is catalytic transfer hydrogenation. This method utilizes a hydrogen donor in conjunction with a palladium catalyst. organic-chemistry.org Commonly used hydrogen donors include formic acid and 1,4-cyclohexadiene. acsgcipr.orgorganic-chemistry.orgorganic-chemistry.org Transfer hydrogenation can offer advantages in terms of experimental setup and selectivity, sometimes avoiding the reduction of other sensitive groups. acsgcipr.orgorganic-chemistry.org For instance, N-benzyloxycarbonyl and benzyl ester groups can be removed using cyclohexene (B86901) and a 10% palladium-carbon catalyst. rsc.org

Radical Chemistry of this compound Analogs

The generation and subsequent reaction of radical species derived from oxetane-3-carboxylic acids and their analogs have emerged as a powerful tool for carbon-carbon bond formation, enabling the synthesis of complex 3,3-disubstituted oxetanes. nih.govacs.org

Generation of Oxetanyl Radicals at the 3-Position

Tertiary oxetanyl radicals at the 3-position can be effectively generated from 3-aryl-3-carboxylic acid oxetanes through visible light photoredox-catalyzed decarboxylation. nih.govacs.org This method offers a mild and efficient way to create a reactive carbon-centered radical. nih.govnih.gov

The process typically involves the following key steps:

Formation of a Reactive Intermediate: The carboxylic acid is often converted in situ to a more readily reducible species, such as a mixed anhydride. nih.gov

Photocatalytic Cycle: A photocatalyst, upon excitation by visible light, reduces the intermediate. nih.gov

Decarboxylation: The resulting radical anion undergoes fragmentation, releasing carbon dioxide and generating the desired tertiary benzylic oxetanyl radical. nih.govnih.gov

Computational studies have indicated that benzylic radicals within a strained ring system, like an oxetane, are less stable and more π-delocalized compared to their unstrained counterparts. nih.govescholarship.org This inherent instability contributes to their enhanced reactivity in subsequent bond-forming reactions. nih.gov

Carbon-Carbon Bond-Forming Reactions via Radical Intermediates (e.g., conjugate addition)

Once generated, the 3-oxetanyl radical can participate in a variety of carbon-carbon bond-forming reactions. A prominent example is the Giese-type conjugate addition to electron-deficient alkenes. nih.govacs.org This reaction allows for the introduction of an alkyl substituent at the 3-position of the oxetane ring. nih.gov

The success of these conjugate addition reactions is influenced by the stability of the radical intermediate. The increased reactivity of the strained benzylic oxetane radical makes the Giese addition essentially irreversible, leading to higher product yields and minimizing side reactions like radical dimerization. nih.govescholarship.org

The scope of this methodology is broad, with various activated alkenes serving as effective radical acceptors. nih.gov This includes acrylates, vinyl ketones, sulfones, phosphonates, and nitriles, leading to a diverse array of 3-aryl-3-alkyl substituted oxetanes. acs.org

Isomerization Phenomena of Oxetane-Carboxylic Acids

A significant and somewhat unexpected aspect of the chemistry of oxetane-carboxylic acids is their propensity to isomerize into lactones. acs.orgnih.govacs.orgchemrxiv.org This transformation can occur under relatively mild conditions and is a crucial consideration when handling and reacting these compounds. acs.orgnih.gov

Thermal and Solvothermal Isomerization to Lactones

Many oxetane-carboxylic acids have been found to be unstable, undergoing isomerization to form new (hetero)cyclic lactones upon storage at room temperature or with gentle heating. acs.orgnih.govacs.orgchemrxiv.org This inherent instability can significantly impact the yields of reactions that require heating. acs.orgnih.gov

The rate and extent of this isomerization are dependent on the structure of the oxetane-carboxylic acid. thieme-connect.com For example, some acids will isomerize during workup and isolation after saponification of the corresponding ester. thieme-connect.com Factors such as steric bulk and conformational rigidity can enhance the stability of the oxetane ring. thieme-connect.com

The isomerization can also be intentionally induced. For instance, heating 3-substituted oxetane-carboxylic acids in a dioxane/water mixture at temperatures ranging from 50 to 100 °C can promote the formation of the corresponding lactones. acs.org This provides a synthetic route to novel lactone structures. acs.org

Mechanistic Studies of Isomerization Pathways

Mechanistic investigations, including Density Functional Theory (DFT) calculations, suggest that the isomerization of oxetane-carboxylic acids to lactones proceeds through an intramolecular acyl-transfer pathway. acs.orgacs.org This process does not typically require external catalysis. researchgate.net

The proposed mechanism involves the nucleophilic attack of the carboxylate group onto one of the methylene (B1212753) carbons of the oxetane ring, leading to ring-opening and subsequent formation of the more thermodynamically stable lactone. The strain energy of the four-membered oxetane ring is a significant driving force for this rearrangement. researchgate.netresearchgate.net

The tendency for this isomerization highlights the importance of careful handling and storage of oxetane-carboxylic acids. To circumvent this instability, it is often recommended to store these compounds as their corresponding esters or as lithium or sodium salts, which have been shown to be stable for extended periods at room temperature. acs.org

Applications and Synthetic Utility in Advanced Chemical Research

Role as Versatile Building Blocks in Organic Synthesis

3-(Benzyloxy)oxetane-3-carboxylic acid and its parent compound, oxetane-3-carboxylic acid, are highly valued as versatile intermediates in organic synthesis. acs.orggoogle.com The presence of the carboxylic acid function on the sterically hindered quaternary center of the oxetane (B1205548) ring provides a unique platform for chemical elaboration. These compounds serve as precursors for a wide array of other 3-substituted and 3,3-disubstituted oxetanes, which are increasingly sought-after motifs in various fields. chemrxiv.orgrsc.org

A key synthetic application involves the decarboxylative coupling of 3-aryloxetane-3-carboxylic acids. This process, often induced photochemically with an iridium catalyst, generates a strained benzylic radical at the 3-position. This radical can then be coupled with activated alkenes in a Giese-type addition to install a wide range of substituents, effectively leveraging the carboxylic acid as a reactive handle. beilstein-journals.orgnih.gov Furthermore, the carboxylic acid group itself can be transformed into esters, amides, and other functional groups, although care must be taken to use mild, often basic or neutral, conditions to avoid the acid-catalyzed ring-opening of the strained oxetane core. acs.orgchemrxiv.org The stability of the oxetane ring is generally compatible with the carboxylic acid group, but strong acids can lead to isomerization into lactone byproducts. acs.orgchemrxiv.org This inherent reactivity can also be harnessed synthetically to create novel lactones and dioxanones, simplifying pathways to complex heterocyclic structures. acs.org

The synthesis of oxetane-3-carboxylic acids can be achieved through methods such as the oxidation of the corresponding 3-hydroxymethyl-oxetanes. google.com The development of robust synthetic protocols has made these building blocks more accessible for both academic research and large-scale industrial applications. chemrxiv.orgrsc.org

Strategic Applications in Medicinal Chemistry and Drug Discovery Programs

The oxetane ring has become a prominent structural motif in medicinal chemistry, valued for its ability to confer desirable properties to bioactive molecules. nih.govnih.gov this compound serves as a key precursor to molecules designed for therapeutic applications, where the oxetane unit provides distinct advantages over more traditional chemical functionalities.

In the quest to move beyond the predominantly "flat" molecules that have historically dominated drug discovery, there is a significant emphasis on developing compounds with greater three-dimensionality (3D). nih.gov The non-planar, puckered structure of the oxetane ring makes it an excellent scaffold for introducing 3D character into a molecule. drughunter.com This increased architectural complexity can lead to improved target selectivity and optimized physicochemical properties. By serving as a rigid, sp³-rich core, the oxetane unit in derivatives of this compound can project substituents into distinct vectors of chemical space, enabling more precise and effective interactions with the complex three-dimensional binding sites of biological targets like proteins and enzymes. nih.gov

One of the most powerful strategies in medicinal chemistry is the use of bioisosteres—functional groups that possess similar physical or chemical properties and produce broadly similar biological effects. The oxetane ring is recognized as a non-classical isostere for several common chemical groups. nih.govresearchgate.net

Carbonyl Group: The oxetane oxygen can act as a hydrogen bond acceptor, mimicking the carbonyl oxygen in ketones, esters, and amides. acs.orgnih.govnih.gov Unlike carbonyls, which can be susceptible to metabolic reduction or hydrolysis, the oxetane ring is generally more metabolically stable. nih.gov

Gem-dimethyl Group: The tetrahedral geometry and steric bulk of a 3,3-disubstituted oxetane can effectively mimic a gem-dimethyl group. This substitution can improve aqueous solubility and other key drug-like properties without the lipophilic penalty associated with the gem-dimethyl moiety. nih.govnih.gov

The table below summarizes key isosteric relationships of the oxetane core.

| Original Group | Isosteric Replacement | Key Properties Mimicked & Advantages | References |

| Carbonyl (C=O) | Oxetane Ring | Hydrogen bond acceptor, improved metabolic stability. | acs.orgnih.govnih.gov |

| Gem-dimethyl | 3,3-Disubstituted Oxetane | Steric bulk, improved solubility, reduced lipophilicity. | nih.govnih.gov |

The incorporation of an oxetane moiety derived from this compound is a deliberate strategy to fine-tune the physicochemical profile of a drug candidate. nih.gov The introduction of this polar heterocyclic ring can lead to several beneficial changes:

Increased Aqueous Solubility: The oxetane unit often enhances a molecule's solubility in water, a critical factor for oral bioavailability. acs.orgnih.gov

Improved Metabolic Stability: The oxetane ring is generally resistant to metabolic degradation, protecting adjacent functional groups and increasing the compound's half-life. acs.orgnih.gov

Modulation of Basicity: Placing an oxetane ring adjacent to an amine can lower the amine's pKa by approximately 3 units, which can be advantageous for optimizing target engagement and cell permeability. drughunter.com

Fluorination of the oxetane scaffold can further modulate these properties, significantly impacting acidity and other electronic parameters. chemrxiv.org

Contributions to Chemical Space Exploration and Diversity-Oriented Synthesis

Chemical space exploration aims to generate novel molecules with diverse structures and properties for screening in drug discovery and chemical biology. mdpi.comchemrxiv.org Diversity-oriented synthesis (DOS) is a strategy that enables the rapid generation of a wide range of complex and diverse small molecules from a common starting material. mdpi.com

Oxetanes, and by extension precursors like this compound, are ideal for these approaches. nih.govresearchgate.net The oxetane core serves as a branching point from which molecular diversity can be built. Controlled reactions of oxetanes with reagents like α-imino carbenes can lead to a variety of products, including tetrahydrofurans and even large aza-macrocycles, through selective condensation pathways. cam.ac.uknih.govrsc.org This allows chemists to systematically and efficiently generate libraries of structurally distinct compounds, expanding the accessible chemical space and increasing the probability of discovering novel biological probes or therapeutic leads. nih.govmdpi.com

Computational and Theoretical Investigations of 3 Benzyloxy Oxetane 3 Carboxylic Acid

Quantum Chemical Studies on Oxetane (B1205548) Ring Strain and Conformational Analysis

The four-membered oxetane ring is characterized by significant ring strain, which fundamentally influences its geometry and chemical behavior. Quantum chemical calculations allow for the precise quantification of this strain and the prediction of its preferred three-dimensional structure.

The ring strain of the parent oxetane is considerable, calculated to be approximately 106-107 kJ/mol. doi.orgutexas.edu This value is intermediate between the highly strained epoxide ring (~112 kJ/mol) and the much more stable five-membered tetrahydrofuran (B95107) (THF) ring (~25 kJ/mol). doi.org This inherent strain is a direct consequence of the deviation from ideal tetrahedral bond angles. Ab initio calculations and X-ray crystallography on unsubstituted oxetane reveal internal bond angles far smaller than 109.5°, notably a C-C-C angle of about 84.8° and a C-O-C angle of 90.2°. acs.org

While the parent oxetane ring is nearly planar, the introduction of substituents, particularly at the 3-position, induces a more puckered conformation to alleviate unfavorable eclipsing interactions. acs.org For 3-(benzyloxy)oxetane-3-carboxylic acid, the presence of two sterically demanding groups—benzyloxy and carboxylic acid—on the same carbon atom (a 3,3-disubstituted pattern) would be expected to force the ring into a distinctly non-planar, puckered conformation. This puckering minimizes steric clash between the substituents and the ring hydrogens.

| Parameter | Value | Reference |

|---|---|---|

| Ring Strain Energy | 106 kJ/mol | doi.org |

| C-O-C Bond Angle | 90.2° | acs.org |

| C-C-O Bond Angle | 92.0° | acs.org |

| C-C-C Bond Angle | 84.8° | acs.org |

| C-O Bond Length | 1.46 Å | acs.org |

| C-C Bond Length | 1.53 Å | acs.org |

Mechanistic Elucidation of Synthetic Transformations

A key transformation of oxetane-3-carboxylic acids is their unexpected and often spontaneous isomerization to six-membered δ-lactones. acs.orgnih.gov This reaction pathway has been the subject of detailed mechanistic investigation using computational methods.

The proposed mechanism involves intramolecular activation of the oxetane ring by the carboxylic acid group. researchgate.net A proton is transferred from the carboxylic acid to the oxetane oxygen, forming a protonated oxetane intermediate. This intermediate is dually activated: the oxetane ring is primed for nucleophilic attack, and the carboxylate is a more potent nucleophile than the neutral carboxylic acid. researchgate.net This is followed by an intramolecular S_N2-type ring-opening, where the carboxylate attacks one of the oxetane methylene (B1212753) carbons, leading to the formation of the thermodynamically more stable lactone.

Quantum chemical calculations have been performed to probe the energetics of this isomerization. ic.ac.uk A study using the ωB97XD/Def2-TZVPP level of theory investigated a concerted, uncatalyzed pathway. The calculations revealed that the process begins with proton transfer, followed by the S_N2 displacement. ic.ac.uk However, this unimolecular mechanism was found to have a very high activation free energy (ΔG‡), suggesting it is too slow to account for the observed rates of isomerization at room temperature. ic.ac.uk This implies that the reaction likely proceeds via an alternative, lower-energy pathway, such as a bimolecular mechanism where a second molecule of the carboxylic acid acts as a proton-transfer catalyst, or catalysis by trace acidic impurities. ic.ac.uk

| Parameter | Computational Method | Value | Reference |

|---|---|---|---|

| Activation Free Energy (ΔG‡) | ωB97XD/Def2-TZVPP | 49.9 kcal/mol | ic.ac.uk |

In Silico Prediction of Reactivity and Selectivity in Novel Reactions

In silico methods are invaluable for predicting the chemical stability and reactivity of novel compounds like this compound. The stability of the oxetane ring itself is a critical factor. The 3,3-disubstitution pattern is known to enhance stability against external nucleophiles, as the substituents sterically hinder the trajectory of attack on the C-O σ* antibonding orbitals. doi.orgnih.gov Therefore, the oxetane ring of the target molecule is predicted to be robust under many common synthetic conditions, including basic and weakly acidic environments. utexas.educhemrxiv.org

The primary predicted reactivity pathway for this compound is the intramolecular isomerization to a δ-lactone, as discussed previously. acs.orgresearchgate.net Computational studies can predict how different substituents influence the rate of this reaction. For example, calculations on related systems have shown that substituting the oxetane ring with electron-withdrawing groups like trifluoromethyl (CF₃) significantly increases the activation barrier for isomerization, thereby stabilizing the parent acid. ic.ac.uk Conversely, electron-donating groups like methyl (CH₃) have a much weaker stabilizing effect. ic.ac.uk Based on these findings, the inductively electron-withdrawing benzyloxy group in the target molecule would be expected to have a modest stabilizing effect on the oxetane-carboxylic acid form compared to an unsubstituted analogue, though likely less pronounced than that of a CF₃ group.

| Substituent (R') on Ring Methylene | Calculated ΔG‡ (kcal/mol) | Predicted Effect on Stability | Reference |

|---|---|---|---|

| H | 27.0 | Baseline | ic.ac.uk |

| CH₃ | 29.1 | Weakly Stabilizing | ic.ac.uk |

| CF₃ | 39.6 | Strongly Stabilizing | ic.ac.uk |

Electronic Structure Analysis of the Oxetane Ring and Substituent Effects

The electronic structure of this compound is dominated by the interplay between the strained, polar oxetane ring and its two electron-withdrawing substituents. The strained C-O-C bond of the oxetane ring exposes the oxygen's lone pairs, making it a particularly effective hydrogen-bond acceptor. acs.org Its basicity is greater than that of other common cyclic ethers and is comparable to that of carbonyl groups found in esters and ketones. acs.org

The oxetane ring also exerts a powerful negative inductive effect. nih.gov This electron-withdrawing nature is transmitted through the sigma framework and can significantly influence the properties of adjacent functional groups. For instance, an oxetane ring placed alpha to an amine can lower its pKₐ by approximately 2.7 units. nih.gov

In this compound, the C3 carbon is substituted with two groups that are both inductively electron-withdrawing: the carboxylic acid (-COOH) and the benzyloxy group (-OCH₂Ph). lasalle.edu

Carboxylic Acid: This group is strongly electron-withdrawing and is the primary site of acidity in the molecule.

Benzyloxy Group: The ether oxygen pulls electron density away from the C3 carbon via an inductive effect.

Future Research Directions and Perspectives

Development of More Efficient and Sustainable Synthetic Methodologies

While the utility of oxetanes is well-recognized, the development of efficient and sustainable methods for their synthesis remains a critical research objective. magtech.com.cn Historically, the construction of the strained oxetane (B1205548) ring often required multi-step sequences and harsh reaction conditions. google.comgoogle.com The future of oxetane synthesis lies in methodologies that are more atom-economical, environmentally benign, and suitable for large-scale production.

Promising avenues include:

Photocatalytic and Biocatalytic Strategies: Visible-light-mediated reactions, such as the Paternò-Büchi reaction, and biocatalytic approaches offer mild and selective routes to oxetanes. beilstein-journals.orgrsc.orgresearchgate.net These methods avoid harsh reagents and high temperatures, aligning with the principles of green chemistry.

C–H Functionalization: Direct functionalization of C–H bonds represents a highly efficient strategy for building molecular complexity. nih.gov Developing methods to construct the oxetane ring via C–H activation or to functionalize pre-existing oxetane scaffolds through this approach would significantly streamline synthetic routes. nih.gov

Flow Chemistry: Continuous flow processes can offer improved safety, scalability, and control over reaction parameters compared to traditional batch synthesis. Adapting and optimizing oxetane synthesis for flow chemistry could facilitate industrial-scale production of key building blocks.

Ring-Closing Metathesis (RCM): RCM has emerged as a powerful tool for the synthesis of various cyclic ethers, including larger rings like oxepanes, and holds potential for further development in oxetane synthesis. rsc.org

Table 1: Comparison of Synthetic Methodologies for Oxetane Synthesis

| Methodology | Traditional Approaches (e.g., Williamson Etherification) | Emerging Sustainable Approaches |

|---|---|---|

| Reagents | Often require strong bases (e.g., NaH), stoichiometric reagents, and protecting groups. acs.org | Utilize catalysts (photocatalysts, enzymes, transition metals), renewable resources. rsc.orgnih.gov |

| Conditions | Can involve high temperatures and harsh pH conditions. google.comradtech.org | Typically mild, often at room temperature and under neutral conditions. beilstein-journals.orgnih.gov |

| Efficiency | May suffer from low yields and require multiple steps, generating significant waste. google.com | Higher atom economy, fewer steps, and potential for one-pot reactions. magtech.com.cnnih.gov |

| Sustainability | Higher energy consumption and use of hazardous solvents. | Lower energy footprint, use of greener solvents, and reduced waste generation. beilstein-journals.org |

Exploration of Novel Reactivity Modes for Underexplored Transformations

The inherent ring strain of oxetanes is the source of their unique reactivity, which has been widely exploited in ring-opening reactions. researchgate.net However, there is vast potential to uncover and harness new reactivity modes for transformations that are currently underexplored. Future research will likely focus on expanding the synthetic toolbox by discovering novel ways to manipulate the oxetane core.

Key areas for exploration include:

Strain-Release-Driven Reactions: Beyond simple nucleophilic ring-opening, the strain energy of the oxetane ring can be channeled to drive more complex transformations, such as rearrangements and ring expansions. acs.orgbeilstein-journals.org

Reactivity of "Strain-Heightened" Oxetanes: Modifications to the oxetane core, such as the introduction of exocyclic double bonds (2-methyleneoxetanes) or spiro-fused rings, increase ring strain and open up unique reaction pathways not accessible to simple oxetanes. nih.gov For instance, 2-methyleneoxetanes can be converted to homopropargyl alcohols or undergo isomerization/electrocyclic ring-opening. nih.gov

Catalytic Control of Reactivity: The development of new Lewis acid and photoredox catalytic systems will be crucial for controlling the regioselectivity and stereoselectivity of oxetane reactions. beilstein-journals.orgdoi.org This includes generating and trapping reactive intermediates like oxetane carbocations for further functionalization. doi.orgchimia.ch

Transition-Metal Catalyzed Cross-Coupling: While functionalization of oxetane products via cross-coupling is known, developing methods where the oxetane itself participates directly in novel transition-metal catalyzed cycles is an exciting frontier.

Table 2: Emerging Reactivity Modes of the Oxetane Ring

| Reactivity Mode | Description | Potential Products |

|---|---|---|

| Radical-Polar Crossover | Reductive decarboxylation of an oxetane carboxylic acid generates a radical, which is then oxidized to a carbocation and trapped by a nucleophile. doi.org | 3-Aryl-3-alkoxyoxetanes |

| Defluorosulfonylative Coupling | Oxetane sulfonyl fluorides react with nucleophiles, releasing SO₂F⁻ to form a tertiary oxetane carbocation that is subsequently trapped. digitellinc.com | 3-Amino-3-aryl-oxetanes |

| Isomerization/Ring Expansion | Strain-heightened oxetanes, such as those fused with a cyclopropane (B1198618) ring, can undergo Lewis acid-mediated rearrangement to form larger rings like tetrahydrofurans. nih.gov | 3-Methylenetetrahydrofurans |

| [3+2] Cycloadditions | The exocyclic double bond of 2-methylideneoxetanes can participate in cycloaddition reactions to build more complex heterocyclic systems. beilstein-journals.org | Spirocyclic oxetane derivatives |

Advanced Applications in Bioorganic Chemistry and Chemical Biology

The oxetane motif has become a valuable tool in medicinal chemistry, primarily for its role as a bioisostere of gem-dimethyl and carbonyl groups, which can improve key drug-like properties. acs.orgnih.govnih.gov Future work will expand these applications, using oxetanes not just to fine-tune properties but also as central components of novel bioactive agents and chemical probes.

Future directions include:

Novel Bioisosteric Replacements: Researchers are exploring oxetane-based structures, such as oxetan-3-ol, as potential bioisosteres for the carboxylic acid functional group, which could be particularly valuable for designing drugs that need to cross the blood-brain barrier. nih.gov

Peptidomimetics and Scaffolds: Oxetane amino acids are being used to create rigid, stable peptidomimetics that can mimic peptide secondary structures while resisting enzymatic degradation. acs.org These constrained scaffolds can lead to higher binding affinity and selectivity for protein targets.

Chemical Probes and Activity-Based Probes: The controlled reactivity of the oxetane ring makes it a candidate for designing chemical probes to study biological systems. For example, oxetanes could be incorporated into activity-based probes that covalently label specific enzymes in their native environment.

Modulation of Physicochemical Properties: A more systematic exploration of how different substitution patterns on the oxetane ring affect properties like aqueous solubility, lipophilicity (LogD), and metabolic stability is needed to create predictive models for drug design. magtech.com.cnnih.gov

Table 3: Impact of Oxetane Incorporation on Molecular Properties

| Property | Effect of Oxetane Incorporation | Rationale |

|---|---|---|

| Aqueous Solubility | Generally increases. magtech.com.cn | The polar ether oxygen acts as a hydrogen bond acceptor, improving interactions with water. acs.org |

| Metabolic Stability | Often improves when replacing metabolically labile groups (e.g., gem-dimethyl). nih.gov | The C-H bonds are less susceptible to oxidation by cytochrome P450 enzymes. nih.gov |

| Lipophilicity (LogD) | Generally decreases. acs.org | The polarity of the oxetane ring reduces the overall lipophilicity of the molecule. |

| Molecular Conformation | Introduces a defined three-dimensional vector. acs.org | The rigid, non-planar ring structure restricts conformational flexibility, which can be beneficial for target binding. |

Integration of Artificial Intelligence and Machine Learning in Oxetane Chemistry Research

The increasing complexity of chemical research necessitates advanced computational tools. Artificial intelligence (AI) and machine learning (ML) are set to revolutionize how scientists approach the discovery and synthesis of oxetane-containing molecules. a-star.edu.sgresearchgate.net

Key integration points are:

Reaction Prediction and Optimization: ML models, trained on vast datasets from the chemical literature and high-throughput experiments, can predict the outcomes of unknown transformations and identify optimal reaction conditions, significantly reducing the number of experiments required. researchgate.netmedium.comdrugtargetreview.com

De Novo Molecular Design: AI algorithms can explore the vastness of chemical space to design novel oxetane-based molecules with desired property profiles (e.g., high binding affinity, good solubility). a-star.edu.sg These models can learn the "rules" of chemical synthesis to ensure that the designed molecules are synthetically accessible. youtube.com

Retrosynthetic Analysis: Computer-aided synthesis planning tools powered by AI can propose viable synthetic routes to complex oxetane-containing targets, breaking them down into simpler, commercially available starting materials. youtube.com

Data Mining and Curation: AI can systematically extract and organize reaction data from the scientific literature, creating large, high-quality datasets that are essential for training the next generation of predictive chemistry models. researchgate.net

Table 4: Applications of AI and Machine Learning in Oxetane Research

| Research Stage | AI/ML Application | Expected Outcome |

|---|---|---|

| Discovery | De Novo Design & Virtual Screening | Identification of novel oxetane scaffolds with predicted biological activity and desirable physicochemical properties. a-star.edu.sg |

| Synthesis Planning | Computer-Aided Retrosynthesis | Generation of efficient and reliable synthetic routes to target molecules. youtube.com |

| Reaction Development | Reaction Outcome & Condition Prediction | Acceleration of the discovery of new reactions and optimization of yields and selectivity with fewer experiments. medium.comdrugtargetreview.com |

| Process Chemistry | Automated Synthesis | Integration of ML algorithms with robotic platforms for autonomous, error-free synthesis and optimization. medium.com |

Design of Next-Generation Oxetane-Based Scaffolds for Enhanced Utility

The foundational work on simple oxetanes has paved the way for the design of more sophisticated and functionally diverse scaffolds. The future lies in creating next-generation building blocks that offer greater three-dimensionality and more vectors for chemical diversification, further expanding the accessible chemical space for drug discovery and materials science. digitellinc.comnih.gov

Areas of innovation include:

Highly Substituted Oxetanes: Moving beyond simple 3-monosubstituted or 3,3-disubstituted patterns, the synthesis of tri- and tetrasubstituted oxetanes will provide scaffolds with greater structural complexity and spatial definition. rsc.org

Spirocyclic and Fused Systems: The creation of spirocyclic oxetanes (where the oxetane is part of a spiro-junction) and fused bicyclic systems introduces significant three-dimensionality, which is a highly desirable trait for modern drug candidates. acs.orgbeilstein-journals.org

Divergent Building Blocks: The development of versatile intermediates, such as oxetane sulfonyl fluorides, that can be converted into a wide array of derivatives through different reaction pathways (e.g., defluorosulfonylative coupling, SuFEx chemistry) will accelerate the exploration of new chemical space. digitellinc.com

Scaffold Hopping and Bioisosterism: Systematically designing oxetane-based scaffolds to replace other common heterocyclic or carbocyclic cores in known bioactive molecules ("scaffold hopping") is a powerful strategy for generating novel intellectual property and improving drug properties. nih.gov

Table 5: Examples of Next-Generation Oxetane Scaffolds

| Scaffold Type | Description | Potential Utility |

|---|---|---|

| 3-Aryl-3-carboxy Oxetanes | Combines aryl and carboxylic acid functionalities on the same carbon, accessible through functional group manipulation of oxetanols. doi.org | Versatile building blocks for medicinal chemistry with multiple points for diversification. |

| Spirocyclic Oxetanes | An oxetane ring fused at a single carbon to another ring system. | Increases sp³ character and three-dimensionality, often improving solubility and metabolic profiles. acs.org |

| Oxetane Sulfonyl Fluorides | Highly reactive intermediates that serve as divergent linchpins for coupling with various nucleophiles. digitellinc.com | Rapid access to a wide library of novel 3,3-disubstituted oxetane fragments. digitellinc.com |

| Bicyclopentane-bearing Oxetanes | Oxetane motif appended to a bicyclo[1.1.1]pentane (BCP) core, a known bioisostere for phenyl rings. nih.gov | Creation of rigid, non-aromatic scaffolds with unique spatial vectors for drug design. |

Q & A

Q. Table 1: Synthesis Optimization Parameters

| Parameter | Optimal Range | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Catalyst | Pt (0.5–1 mol%) | Higher yield vs. Pd | |

| Temperature | 25–40°C | Prevents oxetane ring opening | |

| Solvent | Aqueous NaOH (pH 9) | Enhances oxidation efficiency |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.